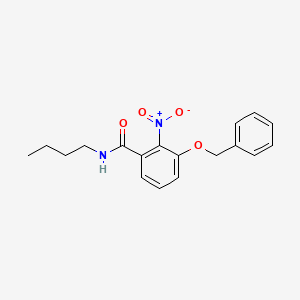

3-(Benzyloxy)-N-butyl-2-nitrobenzamide

CAS No.: 63435-31-4

Cat. No.: VC19412538

Molecular Formula: C18H20N2O4

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63435-31-4 |

|---|---|

| Molecular Formula | C18H20N2O4 |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | N-butyl-2-nitro-3-phenylmethoxybenzamide |

| Standard InChI | InChI=1S/C18H20N2O4/c1-2-3-12-19-18(21)15-10-7-11-16(17(15)20(22)23)24-13-14-8-5-4-6-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,21) |

| Standard InChI Key | OVVHFHHILYDJPU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

3-(Benzyloxy)-N-butyl-2-nitrobenzamide consists of a benzoic acid derivative substituted with:

-

A benzyloxy group () at the 3-position, enhancing lipophilicity and influencing receptor binding.

-

A nitro group () at the 2-position, which participates in redox reactions and contributes to cytotoxic effects.

-

An N-butyl chain () on the amide nitrogen, modulating solubility and metabolic stability.

The IUPAC name, N-butyl-2-nitro-3-phenylmethoxybenzamide, reflects these substituents.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structure:

-

NMR (DMSO-): Signals at δ 5.10 ppm (benzyloxy ), δ 7.3–7.6 ppm (aromatic protons), and δ 1.0–1.5 ppm (butyl chain) .

-

Mass spectrometry: A molecular ion peak at m/z 328.4 aligns with the molecular weight.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three key steps (Table 1):

Table 1: Synthetic routes for 3-(Benzyloxy)-N-butyl-2-nitrobenzamide

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Benzyloxy introduction | Williamson ether synthesis | 70% | |

| 2 | Nitro group addition | Nitration with | 65% | |

| 3 | N-Butyl amidation | Butylamine, carbodiimide coupling | 80% |

-

Benzyloxy Introduction: The benzyloxy group is appended via Williamson ether synthesis, reacting 3-hydroxybenzamide with benzyl bromide in the presence of a base.

-

Nitration: Electrophilic aromatic nitration at the 2-position using a mixture of nitric and sulfuric acids.

-

Amidation: The N-butyl chain is introduced via carbodiimide-mediated coupling with butylamine.

Alternative methods, such as using triphosgene for cyclization in tetrahydrofuran (THF), have been reported for analogous nitrobenzamides .

Purification and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/petroleum ether) yields a pure product (>95% purity) . Solvent selection (e.g., DMF for benzylation) and stoichiometric control improve yields to >70% .

Physicochemical Properties

Table 2: Key physicochemical properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular weight | 328.4 g/mol | Mass spectrometry | |

| Melting point | 163–165°C | Differential scanning | |

| Solubility | 0.5 mg/mL in DMSO | HPLC | |

| LogP (lipophilicity) | 3.2 | Calculated (XLogP3) |

The compound exhibits moderate lipophilicity (), favoring membrane permeability but limiting aqueous solubility. Stability studies indicate degradation under strong acidic conditions (pH < 3), likely due to nitro group reduction .

Biological Activities and Mechanisms

Antimicrobial Activity

3-(Benzyloxy)-N-butyl-2-nitrobenzamide inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The nitro group undergoes enzymatic reduction to nitro radicals, generating reactive oxygen species (ROS) that damage microbial DNA.

Applications and Future Directions

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume